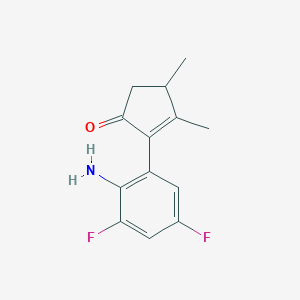
2-(2-Amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes an amino group and two fluorine atoms attached to a phenyl ring, as well as a cyclopentene ring with methyl substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with a substituted benzene derivative, such as 2,4-difluoroaniline, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired cyclopentene structure. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the cyclopentene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary or secondary amines
Applications De Recherche Scientifique
2-(2-Amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(2-Amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and fluorine atoms play a crucial role in binding to these targets, influencing the compound’s biological activity. The cyclopentene ring provides structural rigidity, enhancing the compound’s stability and specificity in its interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3,5-difluorophenylboronic acid
- 2-Amino-2-(3,5-difluorophenyl)ethanol
- 2-Amino-3,5-difluorophenyl thiocyanate
Uniqueness
Compared to similar compounds, 2-(2-Amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one is unique due to its cyclopentene ring structure, which imparts distinct chemical and physical properties. The presence of both amino and fluorine groups enhances its reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
912675-93-5 |
|---|---|
Formule moléculaire |
C13H13F2NO |
Poids moléculaire |
237.24 g/mol |
Nom IUPAC |
2-(2-amino-3,5-difluorophenyl)-3,4-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H13F2NO/c1-6-3-11(17)12(7(6)2)9-4-8(14)5-10(15)13(9)16/h4-6H,3,16H2,1-2H3 |
Clé InChI |
TXCBCCWDXGQCCP-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)C(=C1C)C2=C(C(=CC(=C2)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


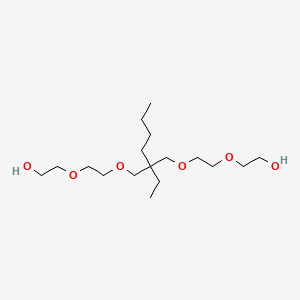
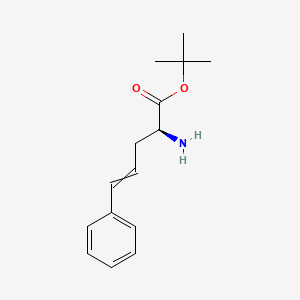
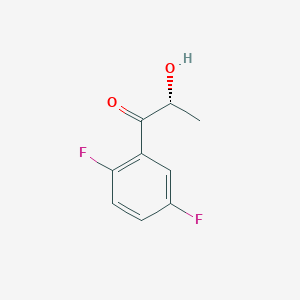
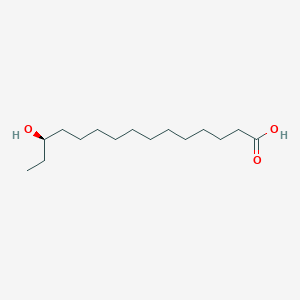
![N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B14184643.png)

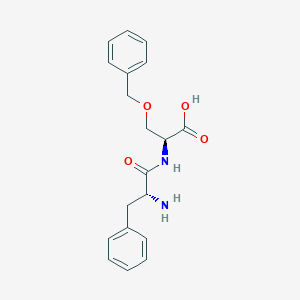
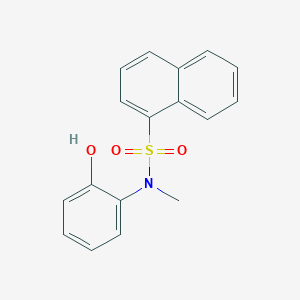
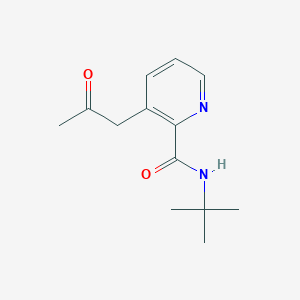
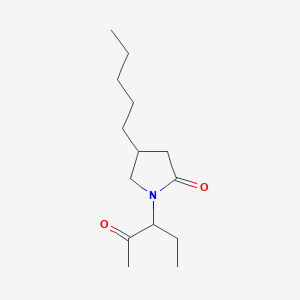
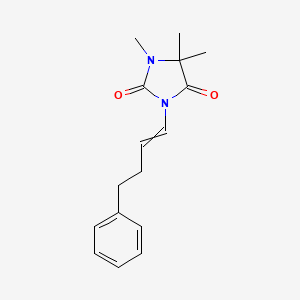
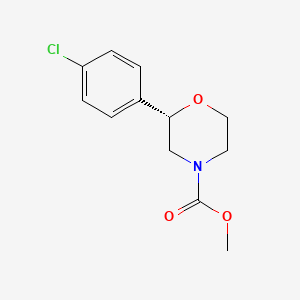
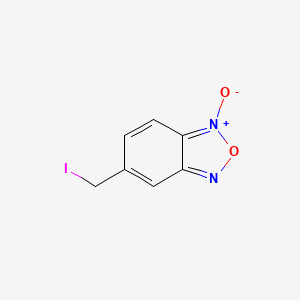
![3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid](/img/structure/B14184704.png)
